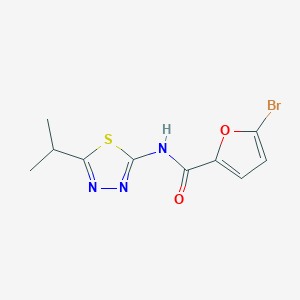
5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a chemical compound with a variety of potential applications . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also features a thiadiazole ring, which is a type of heterocycle that contains three carbon atoms, two nitrogen atoms, and one sulfur atom .
Synthesis Analysis
The synthesis of 5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide and its derivatives involves several steps . The exact process can vary depending on the specific derivative being synthesized. For example, the synthesis of 2-bromoimidazo[2,1-b][1,3,4]thiadiazoles involves reacting with α-bromo ketones .Molecular Structure Analysis
The molecular structure of 5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is complex, featuring several different types of bonds and functional groups . The compound’s InChI Code is 1S/C4H5BrN3OS/c1-2(9)6-4-8-7-3(5)10-4/h10H,1H3, (H,6,8,9) .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide include a molecular weight of 223.07 and a predicted density of 1.913±0.06 g/cm3 . The compound’s storage temperature is 28 C .Aplicaciones Científicas De Investigación
Synthesis and Antiprotozoal Applications
- A study focused on the synthesis of novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, showcasing their strong DNA affinities and in vitro antiprotozoal activity against T. b. rhodesiense and P. falciparum. The compounds demonstrated excellent in vivo activity in a trypanosomal mouse model, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Antimicrobial Activity
- Research into N-(4-bromophenyl)furan-2-carboxamide and its analogues revealed significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, including A. baumannii and K. pneumoniae. The study emphasizes the antimicrobial potential of furan-2-carboxamide derivatives (Siddiqa et al., 2022).
Chemical Synthesis Techniques
- Studies have demonstrated various synthesis techniques for furan-2-carboxamide derivatives, including Pd-catalyzed cyclization and Suzuki-Miyaura cross-coupling. These methods underline the versatility of furan-2-carboxamide derivatives in chemical synthesis and their potential utility in creating novel compounds with significant biological activities (Jiang et al., 2014); (Aleksandrov et al., 2017).
Quorum Sensing Inhibition
- The synthesis of (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and their investigation for the ability to interfere with microbial communication and biofilm formation by Staphylococcus epidermidis presents an interesting angle on the potential use of furan derivatives in combating bacterial resistance mechanisms (Benneche et al., 2008).
Electrophilic Substitution Reactions
- Electrophilic substitution reactions of furan-2-yl derivatives have been explored, contributing to the chemical diversity and potential applications of these compounds in synthesizing novel materials or biologically active molecules (Aleksandrov et al., 2019).
Propiedades
IUPAC Name |
5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2S/c1-5(2)9-13-14-10(17-9)12-8(15)6-3-4-7(11)16-6/h3-5H,1-2H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVJSRXFNWDYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2664996.png)
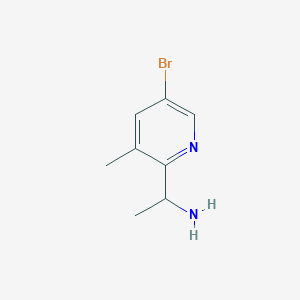
![3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2664998.png)
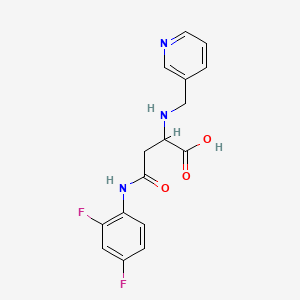
![(E)-3-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665004.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-nitrobenzamide](/img/structure/B2665005.png)
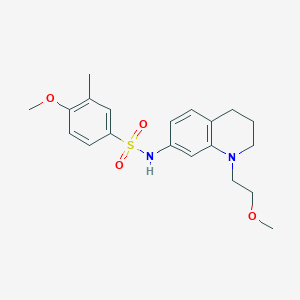
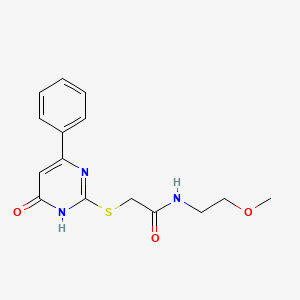
![Methyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2665009.png)
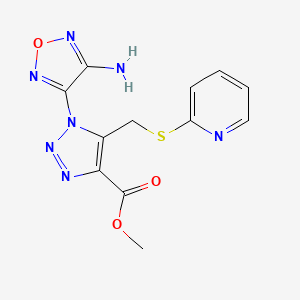
![N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B2665011.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2665012.png)
![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2665016.png)
![2-[(4-bromophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2665017.png)